molecular formula C15H20N2O B14262287 2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile CAS No. 139158-07-9

2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile

Cat. No.: B14262287
CAS No.: 139158-07-9
M. Wt: 244.33 g/mol
InChI Key: HFBGTKSBNLORRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methoxyphenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methoxybenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Addition of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using cyanogen bromide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts alkylation.

Major Products

    Oxidation Products: Corresponding carboxylic acids or ketones.

    Reduction Products: Corresponding amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone: Known for its psychoactive properties.

    1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Known for its medicinal applications.

Uniqueness

2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

139158-07-9

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile

InChI

InChI=1S/C15H20N2O/c1-17-9-4-3-8-15(17,12-16)11-13-6-5-7-14(10-13)18-2/h5-7,10H,3-4,8-9,11H2,1-2H3

InChI Key

HFBGTKSBNLORRZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1(CC2=CC(=CC=C2)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.